molecular formula C8H6Cl2F2O B1404430 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene CAS No. 1404194-45-1

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Cat. No.: B1404430
CAS No.: 1404194-45-1
M. Wt: 227.03 g/mol
InChI Key: WLZJGMYZLJNUTN-UHFFFAOYSA-N
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Description

Agrochemical Derivatives

  • Oxyfluorfen (C$${12}$$H$$6$$ClF$$3$$N$$2$$O$$4$$): Shares a nitro group (-NO$$2$$) instead of -OCF$$2$$Cl. The nitro group’s stronger electron-withdrawing effect (σ$$I$$ = 0.65) enhances herbicidal activity compared to the target compound.
  • 2,4-Dichlorotoluene (C$$7$$H$$6$$Cl$$2$$): Lacks the -OCF$$2$$Cl group, resulting in lower polarity and reduced reactivity toward nucleophiles.

Pharmaceutical Analogs

  • Bersiporocin (C$${15}$$H$${19}$$Cl$$2$$N$$3$$O): A benzimidazole derivative with chloro substituents. The target compound’s -OCF$$_2$$Cl group offers greater metabolic stability than bersiporocin’s amine groups.
Compound Key Substituents logP Applications
Target Compound -Cl, -OCF$$2$$Cl, -CH$$3$$ 3.25 Intermediate
Oxyfluorfen -NO$$2$$, -OCH$$2$$CF$$_3$$ 4.81 Herbicide
Bersiporocin -Cl, -N(C$$3$$H$$7$$)$$_2$$ 2.94 Antifibrotic agent

Data from .

Properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZJGMYZLJNUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the introduction of chlorine and fluorine atoms through halogenation reactions. The methoxy group can be introduced via nucleophilic substitution reactions using appropriate methoxy-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, while the methoxy group can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)
  • Molecular Formula : C₈H₅ClF₄O; Molecular Weight : 228.56.
  • Substituents : Chloro (C-1), fluoro (C-2), methoxy (C-4), and trifluoromethyl (C-3).
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the target compound’s chloro(difluoro)-methoxy group.
2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene (CAS: 146949-20-4)
  • Structure: A bis-aryl ether with two benzene rings linked via methoxy and chlorophenoxy groups.
  • Comparison: The additional benzene ring increases molecular weight (C₂₀H₁₆Cl₂O₄) and reduces solubility in non-polar solvents. Electron-donating methoxy groups at C-4 on both rings enhance stability against oxidation compared to the target compound’s mixed electron-withdrawing/donating substituents .

Halogenated Ethane Derivatives (Pharos Project Compounds)

Examples from include:

  • Ethane, 1,2-dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoro- (CAS: 369371-42-6).
  • Ethane, 1,2-dichloro-1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoro- (CAS: 874288-98-9).

Comparison :

  • These compounds are fully saturated ethane derivatives with multiple fluorine and chlorine atoms.
  • Unlike the aromatic target compound, their linear structure and high halogen content increase volatility and environmental persistence .

Phenoxyalkanoic Acid Amides (Patent Compounds)

  • General Formula : Substituted benzene rings with chloro, methyl, methoxy, and trifluoromethyl groups linked to amide functionalities .
  • Comparison :
    • The amide group in these compounds introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound.
    • Methyl or methoxy groups at specific positions (e.g., C-1 and C-4) mirror the target compound’s substitution pattern but with added bioactivity (fungicidal applications).

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis achieves high yields (82–83%) via lithiation and halogenation, outperforming multi-step routes for bis-aryl ethers .
  • Reactivity Trends : Electron-withdrawing groups in the target compound reduce nucleophilic aromatic substitution rates compared to methoxy-dominant analogs .
  • Environmental Impact : Ethane-based halogenated compounds exhibit greater environmental persistence than benzene derivatives due to saturated backbone stability .

Biological Activity

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene, also known as 4-(Chlorodifluoromethoxy)-2-chlorotoluene, is an organic compound with the molecular formula C₈H₆Cl₂F₂O. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by a benzene ring substituted with chlorine and difluoromethoxy groups, influences its chemical reactivity and biological interactions.

The molecular weight of this compound is approximately 221.04 g/mol. The compound appears as a colorless to light brown liquid with a strong odor and is soluble in organic solvents such as ether and chloroform. The presence of halogenated substituents enhances its chemical reactivity, allowing it to participate in various chemical reactions relevant to biological systems.

Biological Activity

Research indicates that this compound possesses notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, indicating potential applications in developing new antibiotics or disinfectants.
  • Insecticidal Activity : The compound has shown insecticidal properties, making it useful in agricultural applications for pest control.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been reported to affect gene expression and disrupt cellular functions in various organisms, which may contribute to its anticancer potential.

The biological activity of this compound is thought to be mediated through its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular processes. This interaction suggests the need for careful consideration of its application due to potential side effects on non-target organisms.
  • Gene Expression Modulation : Studies indicate that the compound can alter gene expression patterns, which may contribute to its observed biological effects.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of related compounds against human cancer cell lines (e.g., MCF-7 and U-937). Results indicated that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential of halogenated compounds in cancer therapy .
  • Insecticidal Efficacy : Research on insecticidal properties showed that compounds with similar structural features effectively reduced pest populations in controlled environments, suggesting practical applications in agriculture.

Data Tables

PropertyValue
Molecular FormulaC₈H₆Cl₂F₂O
Molecular Weight221.04 g/mol
SolubilitySoluble in ether and chloroform
Antimicrobial ActivityYes
Insecticidal ActivityYes

Q & A

Q. What strategies enhance the bioactivity of derivatives of this compound?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with Br for increased lipophilicity).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Reference Data :
DerivativeModificationIC₅₀ (µM)
Nitro-substituted-NO₂ at position 412.34
Methoxy-removedNo -OCH₃>50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.